1-(chloromethoxy)-2-fluorobenzene
Description
Structure
3D Structure
Properties
CAS No. |
1394288-17-5 |
|---|---|
Molecular Formula |
C7H6ClFO |
Molecular Weight |
160.57 g/mol |
IUPAC Name |
1-(chloromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C7H6ClFO/c8-5-10-7-4-2-1-3-6(7)9/h1-4H,5H2 |
InChI Key |
HDZOMHCPUFVLLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCl)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloromethoxy 2 Fluorobenzene
Greener Reagents and Catalytic Systems
A key focus of green chemistry is the replacement of hazardous reagents with more benign alternatives.
Oxidative Halogenation: One successful approach is oxidative halogenation, which uses halide salts (like NaCl or KBr) as the halogen source and a clean oxidant. rsc.org Hydrogen peroxide (H₂O₂) is a particularly attractive oxidant because its only byproduct is water. rsc.orgresearchgate.net This method can be used for the chlorination and bromination of aromatics. rsc.orgresearchgate.net
Metal-Free Catalysis: To avoid issues with heavy metal contamination and toxicity, metal-free catalytic systems have been developed. Graphene oxide has been explored as a carbocatalyst for the halogenation of active aromatics using potassium halides and oxone as a green oxidant in methanol. rsc.org Another strategy involves using indole (B1671886) as an organocatalyst for the electrophilic bromination of aromatics, which allows the reaction to proceed in non-polar, less harmful solvents like heptane. rsc.org
In Situ Reagent Generation: The in-situ generation of reactive species can also enhance safety and efficiency. For example, halomonochlorides (ClCl, BrCl, ICl) can be generated in situ from N-halosuccinimide and a catalytic amount of chlorotrimethylsilane (B32843) (TMSCl) to effectively halogenate aromatic compounds. thieme-connect.com
Interactive Data Table: Examples of Green Halogenation Methods
| Method | Halogen Source | Oxidant/Catalyst | Solvent | Key Advantage | Citation |
| Oxidative Bromination | Hydrobromic acid (HBr) | Hydrogen peroxide (H₂O₂) | Ethanol, Water, or none | Use of a clean oxidant; can be solvent-free. | researchgate.net |
| Indole-Catalyzed Bromination | N-Bromosuccinimide | Indole-based organocatalyst | Heptane | Avoids hazardous chlorinated solvents. | rsc.org |
| Graphene Oxide Catalysis | Potassium halides | Graphene oxide / Oxone | Methanol | Metal-free, recyclable catalyst. | rsc.org |
| Electrocatalytic Chlorination | Sodium chloride (NaCl) | Ir/Ru/TiO₂ anode | Not specified | High selectivity, control, and safety. | researchgate.net |
Electrocatalytic and Enzymatic Pathways
Beyond alternative reagents, novel synthetic methodologies are being explored to make halogenation more sustainable.
Electrocatalytic Halogenation: Electrosynthesis offers a high degree of control and can use simple, green starting materials. An electrochlorination method has been developed that uses sodium chloride as both the chlorine source and the electrolyte. researchgate.net In this process, chloride ions are oxidized at a dimensionally stable anode to produce chlorine radicals, which then react with aromatic compounds. researchgate.net This approach improves safety and selectivity compared to traditional methods. researchgate.net
Enzymatic Halogenation: Nature has evolved a diverse set of enzymes, known as halogenases, that can install halogen atoms onto organic molecules with remarkable precision. acs.orgnih.gov These enzymes offer a sustainable alternative to chemical synthesis.
Haloperoxidases (heme-dependent and vanadium-dependent) use hydrogen peroxide to oxidize halides, which then halogenate electron-rich aromatic substrates. acs.orgmdpi.com
Flavin-dependent halogenases (FDHs) are particularly promising as they exhibit high regioselectivity. mdpi.comnih.gov They generate a hypohalous acid that is channeled to a second active site containing the aromatic substrate, ensuring a specific reaction. nih.gov
The use of microbial synthesis and engineered enzymes is a growing field aimed at expanding the chemical space of natural products to include new halogenated variants, potentially leading to novel pharmaceuticals. nih.gov
Biodegradation: On the other side of the lifecycle, biological degradation provides a sustainable, low-cost, and environmentally friendly way to remove halogenated aromatic pollutants from the environment. nih.gov Microorganisms employ a variety of enzymes in metabolic pathways to break down these often-persistent compounds. nih.gov
Reactivity and Reaction Mechanisms of 1 Chloromethoxy 2 Fluorobenzene
Nucleophilic Substitution Reactions
The presence of both a chloromethyl group and a fluorine atom on the benzene (B151609) ring provides two potential sites for nucleophilic attack. The reactivity at each site is governed by different principles of organic chemistry.
Reactivity at the Chloromethyl Group
The chloromethyl group (-CH₂Cl) attached to the aromatic ring is a primary site for nucleophilic substitution. This reactivity is characteristic of benzylic halides. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom. Nucleophiles can readily attack this carbon, leading to the displacement of the chloride ion.
This type of reaction proceeds via a mechanism that can have characteristics of both Sₙ1 and Sₙ2 pathways. The potential for the formation of a resonance-stabilized benzylic carbocation can favor an Sₙ1-like mechanism, while the primary nature of the carbon atom favors an Sₙ2-like pathway. The exact mechanism will depend on the reaction conditions, including the nature of the nucleophile and the solvent.
Halogen Displacement from the Aromatic Ring (SNAr)
Nucleophilic aromatic substitution (SₙAr) involves the direct replacement of a halogen on the aromatic ring by a nucleophile. pressbooks.pub For SₙAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comyoutube.com
In the case of 1-(chloromethoxy)-2-fluorobenzene, the fluorine atom is a potential leaving group for an SₙAr reaction. However, the chloromethoxy group is not a classical strong electron-withdrawing group like a nitro group. While the oxygen atom is electronegative, it can also donate electron density to the ring via resonance. The fluorine atom itself is an ortho- and para-directing deactivator. unizin.org Therefore, the aromatic ring in this compound is not strongly activated towards traditional SₙAr reactions.
Recent advances in catalysis, such as organic photoredox catalysis, have enabled nucleophilic aromatic substitution on unactivated and even electron-rich fluoroarenes. nih.gov These methods could potentially be applied to this compound to achieve halogen displacement under milder conditions than traditionally required.
Mechanistic Investigations of Substitution Processes
The mechanism of nucleophilic substitution on aromatic rings is a subject of ongoing research. While the two-step addition-elimination mechanism involving a Meisenheimer complex is widely accepted for activated aryl halides, some studies suggest that concerted (cSNAr) mechanisms may also be operative in certain cases. masterorganicchemistry.comstrath.ac.uk In a concerted mechanism, bond formation with the nucleophile and bond cleavage with the leaving group occur in a single step.
For SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the stabilized carbanion intermediate. masterorganicchemistry.com The reactivity order of halogens as leaving groups in SₙAr is generally F > Cl > Br > I, which is the reverse of the order seen in Sₙ1 and Sₙ2 reactions. masterorganicchemistry.comstrath.ac.uk This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack, and the strength of the C-F bond is not broken in the rate-determining step.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The outcome of these reactions on a substituted benzene ring is controlled by the electronic properties of the existing substituents.
Directing Effects of Substituents on Aromatic Reactivity
The two substituents on this compound, the chloromethoxy group (-OCH₂Cl) and the fluorine atom (-F), exert directing and activating or deactivating effects on the aromatic ring for incoming electrophiles.
Fluorine (-F): Halogens, including fluorine, are considered deactivating yet ortho-, para-directing groups. unizin.orgyoutube.com They are deactivating because their high electronegativity withdraws electron density from the ring inductively, making it less nucleophilic. youtube.com However, they can donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. youtube.comyoutube.com
Given that both substituents are ortho-, para-directors, the positions for electrophilic attack will be determined by a combination of their directing effects and steric hindrance. The available positions for substitution are C4 and C6.
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -F | Withdrawing | Donating | Deactivating | Ortho, Para |
| -OCH₂Cl | Withdrawing | Donating | Complex | Ortho, Para |
Acylation and Alkylation Studies (e.g., Friedel-Crafts type)
Friedel-Crafts reactions, which include alkylation and acylation, are classic examples of electrophilic aromatic substitution. wikipedia.orgsoftbeam.net These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a strong electrophile. wikipedia.orglibretexts.org
Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring. A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable carbocations. softbeam.net Also, the product of the reaction is often more reactive than the starting material, which can lead to polyalkylation.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride. libretexts.org A key advantage of acylation is that the acylium ion intermediate does not undergo rearrangement, and the resulting ketone product is deactivated towards further substitution, thus preventing polyacylation. wikipedia.org
For this compound, Friedel-Crafts reactions would be expected to yield a mixture of products, with substitution occurring at the positions activated by the ortho-, para-directing substituents. The regioselectivity would be influenced by the steric bulk of the incoming electrophile and the directing power of the existing groups.
Table 2: Potential Products of Friedel-Crafts Acylation of this compound
| Reagent | Expected Major Products |
| CH₃COCl / AlCl₃ | 1-(4-acetyl-2-fluorophenoxy)methyl chloride |
| 1-(2-acetyl-6-fluorophenoxy)methyl chloride |
Metal-Catalyzed Coupling Reactions
The presence of halogen substituents on the aromatic ring and the reactive chloromethyl ether group makes this compound a candidate for various metal-catalyzed coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura and Other Cross-Coupling Methodologies
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. youtube.comlibretexts.org For this compound, the aryl chloride and aryl fluoride (B91410) sites are potential points for such cross-coupling. Generally, the reactivity of aryl halides in these couplings follows the order C-I > C-Br > C-Cl, with C-F bonds being the most challenging to activate. rsc.org
While specific studies on this compound are not prevalent, research on analogous compounds provides significant insight. For instance, studies on bromochloromethylbenzenes have demonstrated that highly selective Suzuki-Miyaura coupling at the more reactive C(sp²)–Br bond can be achieved, leaving the C(sp³)–Cl bond of the chloromethyl group untouched. nih.govsemanticscholar.org This selectivity is typically accomplished using a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃). nih.govsemanticscholar.org
By analogy, it is plausible that selective coupling at the C-Cl bond of this compound could be achieved over the C-F bond, given the lower bond dissociation energy of the C-Cl bond. The reaction would likely involve a palladium(0) catalyst and a suitable ligand and base to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of an Analogous Aryl Halide This table is based on studies of 1-bromo-chloromethylbenzenes, which serve as an analogue.
| Component | Condition | Purpose | Reference |
| Catalyst | Pd(OAc)₂ | Palladium Source | nih.govsemanticscholar.org |
| Ligand | PCy₃·HBF₄ | Stabilizes Pd(0) and facilitates oxidative addition | nih.govsemanticscholar.org |
| Base | Cs₂CO₃ or K₂CO₃ | Activates the organoboron species | nih.govsemanticscholar.orgcuny.edu |
| Reactant | Arylboronic Acid | Source of the new carbon fragment | nih.govsemanticscholar.org |
| Solvent | Toluene/Water | Biphasic solvent system | nih.govsemanticscholar.org |
| Temperature | 80 °C | To drive the reaction | nih.govsemanticscholar.org |
Carbon-Carbon and Carbon-Heteroatom Bond Formation
Beyond palladium-catalyzed reactions, the chloromethoxy group is a key site for carbon-carbon and carbon-heteroatom bond formation via nucleophilic substitution. The chloromethyl ether moiety is a potent electrophile, readily reacting with a wide array of nucleophiles.
This reactivity is highlighted in studies of similar molecules like 1,4-bis(chloromethyl)-2-fluorobenzene (B3033950), where the chloromethyl groups undergo substitution with nucleophiles such as amines, thiols, and alcohols. This suggests that this compound would react similarly, allowing for the introduction of various functional groups.
Common Nucleophilic Substitution Reactions:
C-N Bond Formation: Reaction with primary or secondary amines would yield the corresponding N-((2-fluorophenoxy)methyl)amine derivatives.
C-S Bond Formation: Treatment with thiols in the presence of a base would lead to the formation of thioethers.
C-O Bond Formation: Alkoxides or phenoxides can displace the chloride to form other ethers.
C-C Bond Formation: Carbon nucleophiles, such as cyanide ions or Grignard reagents, can also be employed to form new carbon-carbon bonds, although the high reactivity of the chloromethyl ether may require carefully controlled conditions.
Transition-metal-free methods for carbon-heteroatom bond formation have also been developed, providing alternative synthetic routes. thermofisher.com
Oxidation and Reduction Chemistry
The functional groups of this compound can be selectively transformed through oxidation and reduction reactions.
Transformations of the Chloromethyl Group
The chloromethoxy group is susceptible to both oxidation and reduction.
Reduction: The chloromethyl group can be reduced to a methyl group. In the analogous compound 1,4-bis(chloromethyl)-2-fluorobenzene, this transformation is achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Applying this to this compound would likely reduce the chloromethoxy group to a simple methoxy (B1213986) group, yielding 1-fluoro-2-methoxybenzene.
Oxidation: Oxidation of the chloromethoxy group is also feasible. This process would likely involve initial hydrolysis of the chloromethyl ether to a hemiacetal, followed by oxidation to an ester or carboxylic acid. For example, oxidation of 1,4-bis(chloromethyl)-2-fluorobenzene with potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) leads to the formation of carboxylic acid derivatives. A similar pathway for this compound would be expected to yield 2-fluorophenoxyformic acid or its derivatives.
Table 2: Potential Transformations of the Chloromethoxy Group This table extrapolates from findings on analogous chloromethylated fluorobenzenes.
| Transformation | Reagent | Expected Product | Reference |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-Fluoro-2-methoxybenzene | |
| Oxidation | Potassium Permanganate (KMnO₄) | 2-Fluorophenoxyformic acid |
Aromatic Ring Hydrogenation and Dearomatization
The hydrogenation of the benzene ring in this compound would convert the aromatic system into a cyclohexane (B81311) derivative. This dearomatization typically requires specific catalysts due to the high stability of the aromatic ring. Modern methods often employ rhodium-based catalysts, such as those with cyclic(amino)(alkyl)carbene (CAAC) ligands, which have shown high efficiency and selectivity for the hydrogenation of various aromatic compounds. nih.gov These catalysts are known to promote cis-selective hydrogenation, meaning the hydrogen atoms add to the same face of the ring.
For this compound, this reaction would be expected to yield cis-1-(chloromethoxy)-2-fluorocyclohexane. Care would be needed to prevent side reactions, such as hydrogenolysis of the C-Cl or C-O bonds, depending on the catalyst and conditions chosen.
Rearrangement and Cycloaddition Reactions
The potential for this compound to undergo rearrangement and cycloaddition reactions is largely theoretical and based on the general behavior of its constituent functional groups.
Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. thermofisher.combyjus.com Many well-known rearrangements in aromatic chemistry, such as the Claisen or Fries rearrangements, require specific functional groups that are not present in this compound. byjus.comwiley-vch.de
Claisen Rearrangement: This is a youtube.comyoutube.com-sigmatropic rearrangement specific to allyl aryl ethers. byjus.com Since the substrate is a chloromethyl ether, not an allyl ether, it will not undergo a Claisen rearrangement.
Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone. This is not applicable as the substrate is an ether, not an ester.
Therefore, this compound is not expected to undergo these common rearrangements under typical conditions.
Cycloaddition Reactions: Cycloaddition reactions involve two or more unsaturated molecules combining to form a cyclic adduct. youtube.com The benzene ring of this compound can theoretically act as a component in cycloadditions, such as the Diels-Alder reaction, where it would function as the diene component. However, the aromatic stabilization of the benzene ring makes it a very unreactive diene. Such reactions typically require high temperatures, high pressures, or photochemical activation to overcome the aromaticity barrier. youtube.com
If a [4+2] cycloaddition were to occur with a potent dienophile, it would result in the formation of a bicyclic adduct, disrupting the aromaticity of the ring. The regioselectivity of such a reaction would be influenced by the electronic effects of the fluoro and chloromethoxy substituents.
Radical Processes in Synthetic Transformations
Research specifically detailing the radical processes and synthetic transformations of this compound is not extensively documented in publicly available scientific literature. However, the expected reactivity can be inferred by examining the behavior of structurally related compounds, such as other α-chloro ethers and molecules with benzylic positions, which are known to undergo radical reactions. chemistrysteps.comlibretexts.org
The key to the radical reactivity of this compound lies in the -OCH2Cl group attached to the fluorinated benzene ring. The carbon atom in this group is analogous to a benzylic position. chemistrysteps.comlibretexts.org The formation of a radical at this site would be stabilized by resonance with the adjacent oxygen atom and the aromatic ring. This stabilization lowers the bond dissociation energy of the C-H bonds on the chloromethoxy group, making them susceptible to abstraction by radical initiators. libretexts.orgmasterorganicchemistry.com
Radical reactions are characterized by a chain mechanism consisting of initiation, propagation, and termination steps. pressbooks.pubmasterorganicchemistry.comfiu.edu For a molecule like this compound, this process would likely be initiated by heat or light, often in the presence of a radical initiator. pressbooks.pubmasterorganicchemistry.com
Table 3.6.1: Plausible Radical Reactions and Reagents
| Reaction Type | Reagent/Condition | Expected Intermediate | Potential Product Type |
| Halogenation | N-Bromosuccinimide (NBS), light (hν) or peroxide | 1-(bromochloromethoxy)-2-fluorobenzene radical | α-Bromo-α-chloro ether |
| Oxidation | Strong oxidizing agents (e.g., KMnO4), heat | Not a standard radical process, but benzylic-type positions are susceptible | Benzoic acid derivatives (may involve cleavage of the ether) masterorganicchemistry.com |
| Radical Addition | Alkenes, radical initiator | 1-(chloromethoxy)-2-fluorophenylmethyl radical | C-C bond formation at the methoxy carbon |
Detailed Research Findings (by Analogy)
While direct studies on this compound are scarce, the principles of radical chemistry provide a strong basis for predicting its behavior.
Radical Halogenation: The most anticipated radical reaction for this compound is halogenation at the carbon of the chloromethoxy group. Benzylic positions are readily brominated using N-bromosuccinimide (NBS) with light or peroxide initiation. libretexts.orgmasterorganicchemistry.com This selectivity is attributed to the formation of the most stable radical intermediate, which in this case would be the resonance-stabilized 1-(chloromethoxy)-2-fluorophenylmethyl radical. libretexts.org The reaction would proceed via a chain mechanism where a bromine radical abstracts a hydrogen atom from the -OCH2Cl group, followed by the resulting carbon-centered radical reacting with Br2 (generated in low concentrations from NBS) to form the product and a new bromine radical. libretexts.orgmasterorganicchemistry.com
Radical Addition Reactions: The carbon-centered radical, once formed, could potentially participate in addition reactions to unsaturated systems like alkenes. pressbooks.pub This would involve the radical adding across the double bond to form a new C-C bond and a new radical species, which would then continue the chain reaction. youtube.comlibretexts.org
It is important to note that while these reactions are plausible based on chemical principles, their actual yields, and selectivity would need to be confirmed through experimental investigation. The presence of the ether oxygen and the chlorine atom on the same carbon introduces complexity that could lead to alternative reaction pathways or rearrangements not seen in simple benzylic systems.
Derivatization and Synthesis of Advanced Chemical Architectures
Formation of Complex Organic Scaffolds
The 1-(chloromethoxy)-2-fluorobenzene molecule serves as a potent electrophile for the introduction of the (2-fluorophenoxy)methyl moiety into a wide range of organic structures. The chloromethoxy group is analogous to other well-known reagents like chloromethyl methyl ether (MOM-Cl) and benzyl chloromethyl ether (BOM-Cl), which are extensively used for alkylation and as protecting groups for alcohols, phenols, thiols, and carboxylic acids. organic-chemistry.orgresearchgate.net The primary reaction involves the nucleophilic substitution of the chlorine atom, a process that readily occurs with a variety of nucleophiles.
This reactivity allows for the construction of complex organic scaffolds by forming new carbon-oxygen, carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds. For instance, the reaction with alcohols or phenols results in the formation of an acetal, effectively linking the 2-fluorophenyl group to another molecular fragment through a flexible -O-CH₂-O- linker. This linkage is stable under many reaction conditions but can be cleaved under specific acidic conditions, making the (2-fluorophenoxy)methyl group a useful protecting group for hydroxyl functions. openstax.orglibretexts.orglibretexts.orglibretexts.org
Research into the reactions of similar chloroalkyl ethers demonstrates their utility in multi-step syntheses of complex natural products and drug candidates. researchgate.net By analogy, this compound can be employed to append a fluorinated aromatic ring to a core structure, thereby modifying its steric and electronic properties. The fluorine atom, in particular, can influence lipophilicity, metabolic stability, and binding interactions of the final molecule.
Below is a table summarizing the potential reactions for scaffold formation.
| Nucleophile Type | Functional Group | Resulting Linkage | Potential Application |
| Oxygen | Alcohols (R-OH), Phenols (Ar-OH) | R-O-CH₂-O-Ar' | Protecting group, ether synthesis |
| Nitrogen | Amines (R-NH₂), Amides (R-CONH₂) | R-NH-CH₂-O-Ar' | N-alkylation, scaffold elaboration |
| Sulfur | Thiols (R-SH) | R-S-CH₂-O-Ar' | Thioether synthesis |
| Carbon | Grignard reagents, Organolithiums | R-CH₂-O-Ar' | C-C bond formation |
(Where Ar' represents the 2-fluorophenyl group)
Incorporation into Macrocyclic and Polycyclic Systems
The synthesis of macrocycles and polycyclic aromatic hydrocarbons (PAHs) is a significant area of organic chemistry, driven by the unique properties and biological activities of these structures. rsc.orgnih.gov this compound can be envisioned as a key component in the synthesis of such complex ring systems, particularly those containing an aryl ether linkage.
Macrocyclic Systems: One established strategy for forming macrocycles with an endo-aryl ether bond is through an intramolecular nucleophilic aromatic substitution (SNAr) reaction. chimia.chresearchgate.net In a hypothetical synthetic route, this compound could be reacted with a long-chain molecule containing two nucleophilic sites, for example, a diol. A subsequent intramolecular cyclization, where a terminal nucleophile displaces the fluorine atom on the aromatic ring, would yield a macrocyclic ether. The efficiency of such SNAr reactions is often dependent on the electronic nature of the aryl fluoride (B91410). nih.gov The presence of an electron-withdrawing group on the ring would facilitate the reaction, a role the ether linkage itself could play. This approach has been successfully applied in the total synthesis of complex natural products like complestatin. chimia.chresearchgate.net
Polycyclic Systems: Polycyclic aromatic hydrocarbons are structures with two or more fused benzene (B151609) rings. nih.gov Synthetic strategies towards functionalized PAHs often involve the ring-closing of fluorine-containing aromatic compounds. nih.gov While direct examples involving this compound are not prominent, its derivatives could serve as precursors. For instance, the (2-fluorophenoxy)methyl group could be incorporated into a larger molecule that is then subjected to intramolecular cyclization conditions, such as a Mallory reaction (photocyclization of stilbene derivatives), to build the polycyclic framework. nih.gov The fluorine atom can influence the regioselectivity of such cyclizations and imparts unique electronic properties to the resulting PAH. ed.ac.uk
| Cyclic System | Synthetic Strategy | Role of this compound |
| Macrocycle | Intramolecular SNAr | Provides the fluorinated aryl ether component |
| Polycycle | Intramolecular Cyclization (e.g., Mallory Reaction) | Used to build a precursor containing the 2-fluorophenyl moiety |
Design and Synthesis of Novel Fluorinated Building Blocks
Fluorinated building blocks are molecular fragments that contain one or more fluorine atoms and are used in the synthesis of more complex molecules. ossila.com The introduction of fluorine can dramatically alter a molecule's biological activity and physical properties. beilstein-journals.org this compound is itself a fluorinated building block, but its true utility lies in its potential to be transformed into a variety of other, more advanced, fluorinated intermediates.
The reactivity of the fluorobenzene ring allows for further functionalization. While fluorine is a deactivator, it is an ortho-, para-director in electrophilic aromatic substitution (EAS). The reactivity of fluorobenzene in EAS is considered anomalous, as reactions at the para position can be faster than in benzene itself, often leading to high regioselectivity. researchgate.net This allows for the introduction of other functional groups (e.g., nitro, halogen, acyl) onto the aromatic ring, creating a new library of polysubstituted fluorinated building blocks.
Furthermore, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr) to introduce other functionalities, especially if the ring is activated by electron-withdrawing groups. nih.gov The chloromethoxy group can also be cleaved under acidic conditions to reveal a 2-fluorophenol (B130384), which can then undergo a different set of reactions, such as etherification or esterification, to generate new building blocks.
The table below outlines potential transformations of this compound to generate novel building blocks.
| Reaction Type | Reagents | Position of Reaction | Resulting Building Block |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | para to Fluorine | 1-(chloromethoxy)-2-fluoro-4-nitrobenzene |
| Nucleophilic Aromatic Substitution | R-OH / Strong Base | C2 (ipso-substitution) | 1-(chloromethoxy)-2-alkoxybenzene |
| Ether Cleavage | Strong Acid (e.g., HBr) | Chloromethoxy group | 2-Fluorophenol |
These derived building blocks, now possessing additional functional handles, can be used in cross-coupling reactions, further nucleophilic substitutions, or other transformations to construct highly functionalized and complex target molecules for various applications in medicinal and materials chemistry. americanelements.comresearchgate.net
Theoretical and Computational Chemistry Studies of 1 Chloromethoxy 2 Fluorobenzene
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods determine the distribution of electrons within the molecule, which governs its stability, polarity, and reactivity. For 1-(chloromethoxy)-2-fluorobenzene, such calculations reveal how the interplay between the electron-withdrawing fluorine atom, the electron-donating methoxy (B1213986) group, and the reactive chloromethyl group defines its chemical personality.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). weizmann.ac.il The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. jetir.org The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons, while the LUMO's energy relates to the electron affinity and its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive and less stable.
For this compound, DFT calculations would be expected to show that the HOMO is primarily localized on the electron-rich aromatic ring and the ether oxygen atom. The LUMO is likely to be concentrated around the chloromethyl group, specifically on the antibonding σ* orbital of the C-Cl bond. This distribution indicates that the molecule would act as an electron donor through its phenyl ring system and as an electron acceptor at the benzylic-type carbon, making it a prime site for nucleophilic attack.
Interactive Data Table: Illustrative Frontier Molecular Orbital Energies
This table presents hypothetical, yet representative, data for this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory). The values illustrate the typical energy ranges for such a molecule.
| Parameter | Energy (eV) | Description |
| EHOMO | -8.95 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.75 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 8.20 | Indicates high kinetic stability |
The charge distribution within a molecule provides a detailed picture of its polarity and is fundamental to understanding intermolecular interactions. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. sintef.no It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. theaic.org Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.
In a calculated MEP map for this compound, distinct regions of varying potential would be observed:
Negative Potential: The most negative potential would be concentrated around the highly electronegative fluorine and oxygen atoms, making them sites for interaction with electrophiles or hydrogen bond donors.
Positive Potential: Positive potential would be located on the hydrogen atoms of the phenyl ring and the methylene (B1212753) (-CH2-) group.
Reactive Site: The chloromethyl group presents a complex site. While the chlorine atom itself is electronegative, the carbon atom attached to it is electrophilic and thus a primary target for nucleophiles. The MEP map would visualize this reactivity, guiding the prediction of how the molecule interacts with other reagents.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about its single bonds. libretexts.org For this compound, the key rotational degrees of freedom are around the Phenyl-O and O-CH2Cl bonds. These rotations give rise to different conformers with varying energies. Computational studies, such as relaxed potential energy surface scans, can identify the stable conformers (energy minima) and the rotational energy barriers (transition states) between them. It is expected that this compound would exhibit several stable conformers, likely anti and gauche forms, arising from the orientation of the chloromethyl group relative to the plane of the phenyl ring. sintef.no
Molecular Dynamics (MD) simulations build upon this by modeling the atomic motions of the molecule over time. researchgate.net By solving Newton's equations of motion for the system, MD simulations provide a dynamic picture of the molecule's flexibility, conformational transitions, and interactions with its environment (e.g., a solvent). nist.gov An MD simulation of this compound would reveal the preferred conformations in solution, the timescale of rotations around its bonds, and how solvent molecules arrange themselves around the solute, offering a deeper understanding of its behavior in a realistic chemical setting.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. weizmann.ac.il By modeling the potential energy surface of a reaction, chemists can map out the entire reaction pathway, from reactants to products, including high-energy transition states and any intermediate species.
For this compound, a reaction of significant interest is the nucleophilic substitution at the carbon of the chloromethyl group. This reaction is synthetically important and can proceed through different mechanisms, primarily the unimolecular (SN1) or bimolecular (SN2) pathway.
SN2 Pathway Modeling: The modeling would involve a nucleophile attacking the carbon atom while the chloride ion departs simultaneously. The calculation would locate the single, five-coordinate transition state and determine its energy, which represents the activation barrier for the reaction.
SN1 Pathway Modeling: This model would simulate the initial, rate-determining step of the chloride ion leaving to form a resonance-stabilized oxocarbenium ion intermediate. The subsequent rapid attack by a nucleophile would also be modeled.
By comparing the calculated activation energies for both pathways, a definitive prediction of the operative mechanism under specific conditions can be made. Characterizing the geometry and vibrational frequencies of the transition states confirms their identity and provides crucial insight into the factors controlling the reaction's rate and outcome.
Spectroscopic Property Prediction and Validation
Theoretical calculations are highly effective at predicting various types of molecular spectra, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.
DFT calculations can determine the vibrational frequencies of a molecule with a good degree of accuracy. mdpi.com For this compound, a frequency calculation would yield a set of normal modes, each corresponding to a specific molecular vibration, such as C-F stretching, C-O-C asymmetric stretching, C-H bending, or C-Cl stretching. jetir.org These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR and Raman spectrum.
Validation is achieved by comparing the theoretical spectrum to an experimental one, such as the gas-phase IR spectrum available in the NIST Chemistry WebBook. A good agreement between the predicted and measured peak positions and relative intensities confirms both the structural assignment and the accuracy of the computational method used.
Interactive Data Table: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies
This table provides a hypothetical comparison for some key vibrational modes of this compound. The calculated values are typically scaled by a factor (e.g., ~0.96 for DFT/B3LYP) to better match experimental data.
| Vibrational Mode Assignment | Calculated (Scaled) Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |
| Aromatic C-H Stretch | 3085 | 3090 |
| CH2 Asymmetric Stretch | 2990 | 2995 |
| CH2 Symmetric Stretch | 2945 | 2950 |
| C-O-C Asymmetric Stretch | 1250 | 1255 |
| C-F Stretch | 1215 | 1220 |
| C-Cl Stretch | 730 | 735 |
Advanced Analytical Methodologies for Research Characterization
High-Resolution Spectroscopic Analysis for Structural Elucidation
Spectroscopy provides a detailed view into the molecular structure and bonding of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For 1-(chloromethoxy)-2-fluorobenzene, both ¹H and ¹³C NMR would be utilized.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the methylene (B1212753) protons of the chloromethoxy group. The protons on the fluorinated benzene (B151609) ring would appear as a complex multiplet pattern due to spin-spin coupling between themselves and with the adjacent fluorine atom. The two protons of the -OCH₂Cl group would likely appear as a singlet further downfield.
¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon environments in the molecule. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF). The carbon of the chloromethoxy group (-OCH₂Cl) would also have a distinct chemical shift.
Analysis of complex mixtures containing this compound would involve advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), to resolve overlapping signals and definitively assign all proton and carbon resonances, even in the presence of impurities or byproducts.
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint unique to the compound and information about its functional groups.
FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring, C-O-C stretching from the ether linkage, and a strong C-F stretching band. The C-Cl stretch would also be present, typically in the lower frequency region of the spectrum. These spectra are often measured on neat liquids or KBr pellets. innovatechlabs.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations are often strong in Raman spectra. Analysis of the vibrational modes can yield insights into the molecule's conformational isomers, as different spatial arrangements of the chloromethoxy group relative to the fluorophenyl ring would result in subtle shifts in vibrational frequencies.
Table 1: Expected Vibrational Spectroscopy Data for this compound This table is predictive, based on characteristic functional group frequencies.
| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |
| Methylene C-H | Stretching | 3000-2850 | 3000-2850 |
| C=C | Aromatic Ring Stretching | 1600-1450 | 1600-1450 |
| C-F | Stretching | 1250-1000 | 1250-1000 |
| C-O | Ether Stretching | 1150-1085 | 1150-1085 |
| C-Cl | Stretching | 800-600 | 800-600 |
Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for gaining structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.
The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Analysis of the fragmentation patterns in the mass spectrum can help confirm the structure and provide evidence for reaction mechanisms if the compound is a product of a chemical transformation. Common fragmentation would likely involve the loss of the chloromethyl radical (•CH₂Cl) or the entire chloromethoxy group.
X-ray Crystallography for Solid-State Structural Determination
Should this compound be a solid at room temperature or form suitable crystals at low temperatures, single-crystal X-ray crystallography would provide the definitive solid-state structure. This technique yields precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This information is the gold standard for structural elucidation and can reveal details about molecular conformation and packing that are not accessible by other methods.
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatography is essential for separating components of a mixture, making it ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.
Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of this compound. mdpi.com
Gas Chromatography (GC): In GC, the compound is vaporized and passed through a column. Its retention time—the time it takes to travel through the column—is a characteristic property that depends on its boiling point and interactions with the column's stationary phase. This allows for the separation of the target compound from starting materials, solvents, and byproducts. The purity of the sample can be estimated by comparing the peak area of the product to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) Detector: Coupling the GC to a mass spectrometer allows for the identification of each separated component. As each compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for that specific peak. This combination confirms both the retention time and the molecular weight/fragmentation pattern, providing a high degree of confidence in the peak's identity. GC-MS is invaluable for monitoring reaction progress, identifying impurities, and analyzing the final product's purity. nih.gov
Table 2: Summary of Analytical Techniques and Their Applications
| Technique | Information Obtained | Application for this compound |
|---|---|---|
| NMR Spectroscopy | Precise molecular structure, connectivity | Elucidation of aromatic and chloromethoxy group environments. |
| Vibrational Spectroscopy | Functional groups, conformational information | Identification of C-F, C-O, C-Cl bonds and molecular fingerprinting. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | Confirmation of molecular formula and structural fragments. |
| X-ray Crystallography | Definitive solid-state structure, bond lengths/angles | Absolute structural proof (if crystalline). |
| GC-MS | Purity, separation of volatile components, identification | Purity assessment and reaction monitoring. |
High-Performance Liquid Chromatography (HPLC) for Reaction Progress
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for monitoring the advancement of chemical reactions, offering high resolution, sensitivity, and quantitative accuracy. In the context of the synthesis of this compound, HPLC is instrumental in tracking the consumption of reactants and the formation of the desired product, thereby enabling the optimization of reaction conditions and ensuring reaction completion.
The separation principle of HPLC relies on the differential partitioning of analytes between a stationary phase, typically packed in a column, and a mobile phase that is pumped through the column at high pressure. For the analysis of relatively non-polar aromatic compounds such as this compound and its precursors, reversed-phase HPLC is the most common and effective modality. In this setup, a non-polar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
A typical synthesis of this compound might involve the reaction of 2-fluorophenol (B130384) with a chloromethylating agent. To monitor the progress of such a reaction, a robust HPLC method would be developed to separate the starting material (2-fluorophenol), the product (this compound), and any potential by-products or intermediates. The retention time of each compound is a characteristic feature under a specific set of HPLC conditions, allowing for their individual identification and quantification.
Detailed Research Findings
In a representative study, the synthesis of this compound is monitored using a reversed-phase HPLC method. The reaction mixture is sampled at regular intervals, and the samples are quenched and diluted before injection into the HPLC system. The concentration of the reactant (2-fluorophenol) and the product (this compound) are determined by comparing the peak areas from the chromatogram to a pre-established calibration curve for each compound.
The following data table illustrates the typical progression of the reaction as monitored by HPLC. The conditions for the analysis are as follows:
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase: Acetonitrile:Water (60:40, v/v)
Flow Rate: 1.0 mL/min
Detection: UV at 270 nm
Temperature: 30 °C
Under these conditions, 2-fluorophenol, being more polar, will have a shorter retention time compared to the less polar product, this compound.
Interactive Data Table: Reaction Progress of this compound Synthesis
| Reaction Time (minutes) | Concentration of 2-fluorophenol (M) | Concentration of this compound (M) |
| 0 | 0.100 | 0.000 |
| 15 | 0.078 | 0.022 |
| 30 | 0.061 | 0.039 |
| 60 | 0.037 | 0.063 |
| 90 | 0.022 | 0.078 |
| 120 | 0.013 | 0.087 |
| 180 | 0.005 | 0.095 |
| 240 | < 0.001 | 0.099 |
The data clearly demonstrates the conversion of the starting material into the product over time. At the initial stage (t=0), only the reactant is present. As the reaction proceeds, the concentration of 2-fluorophenol decreases, while the concentration of this compound increases, plateauing as the reaction nears completion. This quantitative data is crucial for determining the reaction kinetics, calculating the reaction rate, and identifying the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities.
The use of HPLC for reaction monitoring provides a dynamic and detailed view of the chemical transformation, which is essential for process development, quality control, and mechanistic studies in the synthesis of specialized chemical compounds like this compound.
Applications in Advanced Organic Synthesis and Materials Science
Intermediate in the Synthesis of Specialty Chemicals
There is no specific information available in the public domain that details the use of 1-(chloromethoxy)-2-fluorobenzene as an intermediate in the synthesis of specialty chemicals. Chemical suppliers list the product for research and development purposes, but specific synthetic routes or downstream products derived from it are not described in scientific literature or patents. bldpharm.com
Precursor for Advanced Polymeric Materials
An extensive search has yielded no results indicating that this compound is used as a precursor or monomer in the development of advanced polymeric materials.
Role in the Development of Optoelectronic and Functional Materials
There is no available data to suggest that this compound plays a role in the development of optoelectronic or other functional materials.
Synthesis of Agrochemical Intermediates
While the related compound 1-(chloromethyl)-2-fluorobenzene is known to be an intermediate in agrochemical synthesis, no such role is documented for this compound. ontosight.ai
Catalysis and Ligand Design Applications
No information could be found regarding the application of this compound in the fields of catalysis or ligand design.
Retrosynthetic Analysis Perspectives for 1 Chloromethoxy 2 Fluorobenzene Derived Targets
Strategic Disconnections Involving Halogenated Aromatic Ethers
The process of retrosynthetic analysis begins with the identification of strategic bonds to disconnect in the target molecule. For complex molecules, there can be multiple potential disconnection points. amazonaws.com In the context of halogenated aromatic ethers like those derived from 1-(chloromethoxy)-2-fluorobenzene, the ether linkage and the carbon-halogen bonds are primary sites for disconnection.
A crucial aspect of selecting a disconnection is to ensure it corresponds to a known and reliable chemical reaction that can be performed in the forward synthesis. amazonaws.com For ether linkages, a common disconnection is the C-O bond. This leads to an alkoxide or phenoxide nucleophile and an alkyl halide electrophile. In the case of this compound derivatives, disconnecting the chloromethoxy group suggests a reaction between a 2-fluorophenoxide and a chloromethylating agent. However, the presence of other functional groups can lead to chemoselectivity issues, where a reagent might react with an unintended part of the molecule. amazonaws.com Therefore, it is often advantageous to introduce highly reactive functional groups, such as the chloromethoxy ether, late in the synthetic sequence to avoid unwanted side reactions. amazonaws.com
Chemo-, Regio-, and Stereoselective Synthesis Planning
The presence of multiple functional groups in derivatives of this compound necessitates careful planning to achieve the desired chemo-, regio-, and stereoselectivity.
Chemoselectivity refers to the ability to react with one functional group in the presence of others. For instance, when synthesizing a complex molecule containing both a phenol (B47542) and an amine, it would be challenging to selectively alkylate the phenol without the basic nitrogen atom interfering. amazonaws.com In the context of this compound derivatives, the reactivity of the chloromethyl group must be controlled to prevent unwanted reactions with other nucleophilic sites in the molecule.
Regioselectivity is the control of the position of a chemical reaction. When introducing a substituent to the aromatic ring of a this compound derivative, the directing effects of the existing fluoro and chloromethoxy groups must be considered to ensure the new group is added at the correct position.
Stereoselectivity involves controlling the three-dimensional arrangement of atoms in a molecule. While this compound itself is achiral, its derivatives may contain stereocenters. The synthesis of such molecules requires the use of stereoselective reactions to produce the desired enantiomer or diastereomer. The development of new chemo-, regio-, and stereoselective methods is an active area of research in organic synthesis. nih.govmdpi.com The use of fluorine as a detachable "activator" can enable highly selective annulation and functionalization reactions, providing access to fluorinated skeletons of medicinal interest. rsc.org
Computer-Aided Retrosynthesis in the Context of Fluorinated Compounds
In recent decades, computer-aided synthesis planning has emerged as a powerful tool to supplement the traditional approach to retrosynthetic analysis. labmanager.com These software programs utilize advanced algorithms and extensive reaction databases to identify viable synthetic pathways for a given target molecule. labmanager.com This can significantly accelerate the process of designing a synthesis and can uncover novel routes that a chemist might not have considered. labmanager.com
For fluorinated compounds, computer-aided retrosynthesis can be particularly valuable. The unique reactivity of organofluorine compounds can sometimes be counterintuitive, and computational tools can help predict reaction outcomes and identify potential challenges. acs.org By analyzing vast databases of known reactions, these programs can suggest disconnections and synthetic strategies that are well-suited for the synthesis of complex fluorinated molecules. acs.org
Future Research Directions and Emerging Challenges
Development of Novel Catalytic Methods for Selective Transformations
The reactivity of the chloromethoxy group in 1-(chloromethoxy)-2-fluorobenzene offers a gateway for various chemical transformations. A significant area of future research will be the development of novel catalytic methods to achieve selective functionalization at this position. The C-O and C-Cl bonds within the chloromethoxy moiety present distinct opportunities for catalytic cleavage and subsequent bond formation.
Transition metal catalysis, particularly with palladium, nickel, and copper complexes, is a promising avenue for cross-coupling reactions. numberanalytics.commdpi.comresearchgate.net Research could focus on developing catalysts that enable the selective coupling of the chloromethoxy group with a wide range of nucleophiles, such as organoboron, organozinc, and organotin reagents, to form new carbon-carbon and carbon-heteroatom bonds. The presence of the ortho-fluorine atom may influence the reactivity and selectivity of these transformations, a phenomenon that warrants detailed mechanistic investigation. numberanalytics.com
Furthermore, the development of organocatalytic methods for the transformation of this compound is a burgeoning area of interest. nih.gov Organocatalysts could offer a more sustainable and metal-free alternative for reactions such as nucleophilic substitution or the generation of reactive intermediates.
Exploration of Bio-inspired and Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic methodologies. Future research will likely focus on developing more sustainable and environmentally benign routes for the synthesis of this compound and its derivatives. This includes the exploration of greener solvents, milder reaction conditions, and the use of renewable starting materials where possible. numberanalytics.com
One area of exploration could be the use of biocatalysis. Enzymes, with their high selectivity and ability to operate under mild conditions, could potentially be engineered to perform specific transformations on fluorinated aromatic compounds. While challenging, the development of enzymatic routes for the synthesis or functionalization of compounds like this compound would represent a significant advancement in sustainable chemistry.
Additionally, flow chemistry presents an opportunity to improve the safety and efficiency of reactions involving potentially hazardous reagents or intermediates. The controlled environment of a flow reactor could allow for the safe in-situ generation and immediate use of reactive species derived from this compound.
Advanced Material Applications and Performance Optimization
Fluorinated aromatic compounds are known to impart unique properties to materials, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. numberanalytics.comresearchgate.net Consequently, this compound could serve as a valuable building block for the synthesis of advanced functional materials.
Future research in this area could involve the incorporation of the this compound moiety into polymers. The resulting fluorinated polymers may exhibit desirable properties for applications in areas such as high-performance plastics, membranes for separations, or as components in electronic devices. rsc.org The reactivity of the chloromethoxy group provides a handle for polymerization or for post-polymerization modification to fine-tune the material's properties.
Furthermore, the unique electronic properties conferred by the fluorine atom could be exploited in the design of novel organic electronic materials. Research could focus on synthesizing derivatives of this compound for use as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The performance of these materials would need to be systematically optimized by modifying the molecular structure and studying the resulting structure-property relationships. numberanalytics.com
Addressing Environmental Impact and Degradation Pathways (academic perspective)
From an academic standpoint, understanding the environmental fate and potential degradation pathways of this compound is crucial. The presence of both chlorine and fluorine atoms in the molecule raises questions about its persistence, potential for bioaccumulation, and the nature of its degradation products. cdc.govnih.gov
Understanding the atmospheric chemistry of volatile organohalogen compounds is also an important research direction. nih.gov While the volatility of this compound is not well-documented, any potential for atmospheric release would necessitate studies on its atmospheric lifetime and potential contribution to atmospheric processes.
Interdisciplinary Research with Computational and Data Science Approaches
The integration of computational chemistry and data science offers powerful tools to accelerate research and gain deeper insights into the properties and reactivity of this compound.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric and electronic structure, spectroscopic properties, and reactivity of the molecule. rsc.orgarxiv.org These calculations can help in understanding reaction mechanisms, predicting the regioselectivity of reactions, and designing novel catalysts for its transformation. For example, computational studies can elucidate the role of the ortho-fluorine atom in modulating the reactivity of the chloromethoxy group.
Data-Driven Discovery: As more data on fluorinated compounds and their properties are generated, data science and machine learning approaches can be used to identify structure-property relationships. This can aid in the rational design of new molecules based on this compound with optimized properties for specific applications, such as in materials science or medicinal chemistry. High-throughput virtual screening, guided by computational models, can be used to explore a vast chemical space of potential derivatives.
Interdisciplinary collaborations between synthetic chemists, materials scientists, environmental chemists, and computational scientists will be key to unlocking the full potential of this compound and addressing the associated scientific challenges.
Q & A
What are the most reliable synthetic pathways for 1-(chloromethoxy)-2-fluorobenzene, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 2-fluorophenol with chloromethylating agents (e.g., chloromethyl chloride) under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF at 0–25°C . Optimization includes:
- Catalyst Screening : Testing bases (e.g., DBU vs. NaH) to minimize side reactions.
- Temperature Control : Lower temperatures (0–10°C) reduce decomposition of sensitive intermediates.
- Solvent Selection : Polar aprotic solvents enhance reaction rates but may require rigorous drying to avoid hydrolysis.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or distillation under reduced pressure .
How do electronic effects of the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?
Advanced Analysis:
The fluorine atom’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to the para position relative to the methoxy group. In Suzuki-Miyaura couplings, the chloro-methoxy group acts as a leaving group, while fluorine stabilizes transition states via inductive effects. Computational studies (DFT) can model charge distribution to predict regioselectivity . Experimental validation includes:
- Kinetic Studies : Monitoring reaction rates with/without fluorine.
- Isotopic Labeling : Using ¹⁸O or ¹⁹F NMR to track bond cleavage .
What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- GC-MS/HRESI-MS : Identifies molecular ions (e.g., [M+H]⁺ at m/z 160.5) and fragments (e.g., loss of Cl⁻ or CH₃O⁻) .
- ¹H/¹³C NMR : Fluorine coupling splits signals (e.g., ¹H NMR: δ 4.8–5.2 ppm for -OCH₂Cl; ¹⁹F NMR: δ -110 to -120 ppm).
- Contradiction Resolution : Cross-reference with synthesized analogs (e.g., 1-(chloromethoxy)-4-fluorobenzene) and computational prediction tools (e.g., ACD/Labs or ChemDraw) .
How can researchers address stability issues during storage and handling of this compound?
Safety and Stability Protocol:
- Storage : Inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent photodegradation. Avoid prolonged storage due to hydrolysis risk .
- Handling : Use closed systems with local exhaust ventilation. PPE includes nitrile gloves, safety goggles, and vapor-resistant suits .
- Decomposition Monitoring : Regular GC analysis to detect hydrolyzed byproducts (e.g., 2-fluorophenol) .
What strategies mitigate steric hindrance in nucleophilic substitutions involving this compound?
Advanced Experimental Design:
- Bulky Reagents : Use hindered bases (e.g., LDA) to favor SN2 mechanisms.
- Microwave-Assisted Synthesis : Enhances reaction efficiency under controlled thermal conditions.
- Solvent Effects : Low-polarity solvents (e.g., toluene) reduce solvation of nucleophiles, improving accessibility to the electrophilic center .
How is this compound utilized as a building block in pharmaceutical intermediates?
Application Focus:
- Drug Synthesis : Serves as a precursor for fluorinated aryl ethers in kinase inhibitors or antiviral agents. For example, coupling with boronic acids generates biaryl motifs common in drug scaffolds .
- Isotopologue Synthesis : Incorporation of ¹⁸F or ¹³C labels for PET imaging or metabolic tracing .
What computational methods predict the thermodynamic stability of this compound derivatives?
Advanced Methodological Approach:
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (BDE) of C-Cl and C-O bonds.
- Molecular Dynamics (MD) : Simulate solvation effects on hydrolysis rates in aqueous/organic mixtures.
- QSPR Models : Correlate substituent effects (e.g., Hammett σ constants) with experimental stability data .
How do researchers resolve discrepancies in reported reaction yields for halogen-exchange reactions involving this compound?
Data Contradiction Analysis:
- Reproducibility Checks : Validate reported conditions (e.g., catalyst purity, moisture levels).
- Side-Reaction Profiling : Use LC-MS to identify byproducts (e.g., aryl fluorides from over-reduction).
- Meta-Analysis : Compare datasets across literature (e.g., activation energies in Arrhenius plots) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
